Lipophilicity vs. 4-Methoxy Regioisomer
The target compound exhibits a computed LogP of 2.8539, which is 0.21 log units lower than the 4-methoxy regioisomer 1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol (LogP 3.0678) . This reduction in lipophilicity arises from the ortho-substitution geometry where the methoxy and allylic alcohol groups are in close proximity, enabling intramolecular hydrogen bonding that masks polar surface area from the solvent environment. The lower LogP translates to approximately 1.6-fold reduced partition into n-octanol, a difference that can be decisive for aqueous solubility-limited assay formats and permeability-limited cellular uptake .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.8539 |
| Comparator Or Baseline | 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol (CAS 85328-81-0): LogP = 3.0678 |
| Quantified Difference | ΔLogP = -0.2139 (target less lipophilic by ~1.6-fold) |
| Conditions | In silico computed LogP; target from ChemScene computational chemistry data; comparator from ChemSrc database |
Why This Matters
A 0.21 LogP unit difference can alter membrane permeability predictions by approximately 15–25% in QSAR models, directly impacting the selection of this scaffold for cellular assay development or lead optimization programs where balanced hydrophilicity is required.
